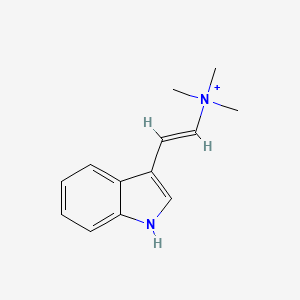![molecular formula C6H14NO6PS B1251985 (2r)-2-Azanyl-3-[(1r,2s)-2-Oxidanyl-1-Phosphono-Propyl]sulfanyl-Propanoic Acid](/img/structure/B1251985.png)
(2r)-2-Azanyl-3-[(1r,2s)-2-Oxidanyl-1-Phosphono-Propyl]sulfanyl-Propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-(S-L-cysteinyl)-2-hydroxypropylphosphonate is an L-cysteine thioether in which the thiol hydrogen is replaced by a (1R,2S)-2-hydroxy-1-phosphonopropyl group It is a L-cysteine thioether, a member of phosphonic acids and a secondary alcohol. It is a conjugate acid of a (1R,2S)-1-(S-L-cysteinyl)-2-hydroxypropylphosphonate(2-).
Scientific Research Applications
Synthesis and Stereochemistry
- The compound has been utilized in the synthesis of stereochemically complex molecules. For instance, Shiraiwa et al. (1998) achieved the optical resolution of (RS)-mercaptosuccinic acid to yield stereoisomers of 2-amino-3-[(1, 2-dicarboxyethyl)sulfanyl]propanoic acid (ADC) with 100% optical purity (Shiraiwa et al., 1998).
Reactivity and Utility
- The compound's derivatives have been examined for their reactivity and utility in chemical syntheses. Chakravarty and Swamy (2007) studied the reaction of allenylphosphonates with thiols under catalyst-free, base-free, and solvent-free conditions, yielding sulfanyl-substituted phosphonates (Chakravarty & Swamy, 2007).
Catalytic Applications
- Sulfuric acid derivatives of the compound have been employed as catalysts in organic synthesis. Tayebi et al. (2011) used sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions, demonstrating its utility in synthesizing complex organic compounds (Tayebi et al., 2011).
Antifungal Applications
- Optically active derivatives of the compound have shown potential in antifungal applications. Tasaka et al. (1993) synthesized stereoisomers of (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol with significant antifungal activity (Tasaka et al., 1993).
Synthesis of Imidazoles
- The compound's derivatives have been useful in synthesizing imidazoles. Tavakoli et al. (2012) employed sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester (SASPSPE) as a catalyst in synthesizing 1,2,4,5-tetrasubstituted imidazoles, highlighting its role in facilitating complex chemical reactions (Tavakoli et al., 2012).
Potential as Antileukotrienic Agents
- Specific derivatives of the compound have been synthesized for potential antileukotrienic applications. Jampílek et al. (2004) described the synthesis of (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl)prop‐2‐enoic acid and related compounds as potential antileukotrienic drugs (Jampílek et al., 2004).
Uranyl Phosphonates and Sulfonates Synthesis
- The compound has been involved in the synthesis of uranyl phosphonates and sulfonates, contributing to the study of these complex inorganic structures. Yang et al. (2013) synthesized and characterized several uranyl phosphonates and sulfonates, providing insights into their structure and properties (Yang et al., 2013).
properties
Product Name |
(2r)-2-Azanyl-3-[(1r,2s)-2-Oxidanyl-1-Phosphono-Propyl]sulfanyl-Propanoic Acid |
|---|---|
Molecular Formula |
C6H14NO6PS |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(1R,2S)-2-hydroxy-1-phosphonopropyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H14NO6PS/c1-3(8)6(14(11,12)13)15-2-4(7)5(9)10/h3-4,6,8H,2,7H2,1H3,(H,9,10)(H2,11,12,13)/t3-,4-,6+/m0/s1 |
InChI Key |
ACZNEKUZDVGTFM-RVJQKOHUSA-N |
Isomeric SMILES |
C[C@@H]([C@H](P(=O)(O)O)SC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(C(P(=O)(O)O)SCC(C(=O)O)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



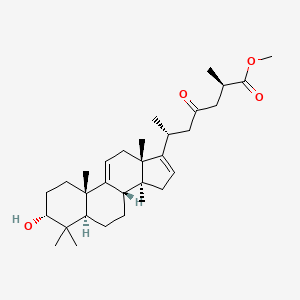
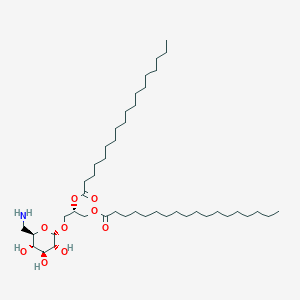
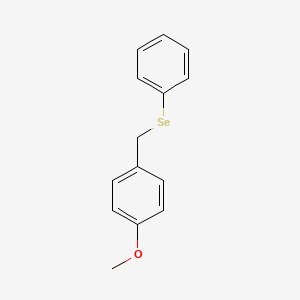
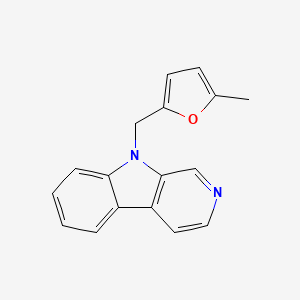

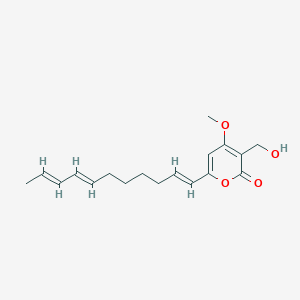
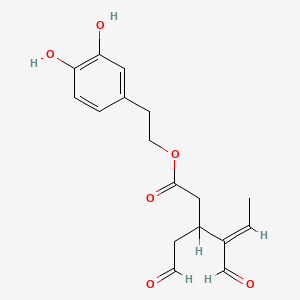

](/img/structure/B1251915.png)
![(19S)-7-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B1251918.png)
![13-[1-(13-Pyridin-3-yltridecyl)pyridin-1-ium-3-yl]tridecan-1-ol](/img/structure/B1251919.png)
